Dimeditiapramine Dimeditiapramine A phenylethylamine derivative that acts as a calcium antagonist showing hemodynamic effects in patients with acute myocardial infarction.
Brand Name: Vulcanchem
CAS No.: 57010-32-9
VCID: VC0007237
InChI: InChI=1S/C26H37NO8S2.ClH/c1-27(15-12-20-8-10-22(32-2)24(18-20)34-4)14-6-13-26(36(28,29)16-7-17-37(26,30)31)21-9-11-23(33-3)25(19-21)35-5;/h8-11,18-19H,6-7,12-17H2,1-5H3;1H
SMILES: C[NH+](CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.[Cl-]
Molecular Formula: C26H38ClNO8S2
Molecular Weight: 592.2 g/mol

Dimeditiapramine

CAS No.: 57010-32-9

Cat. No.: VC0007237

Molecular Formula: C26H38ClNO8S2

Molecular Weight: 592.2 g/mol

* For research use only. Not for human or veterinary use.

Dimeditiapramine - 57010-32-9

CAS No. 57010-32-9
Molecular Formula C26H38ClNO8S2
Molecular Weight 592.2 g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxo-1,3-dithian-2-yl]-N-methylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C26H37NO8S2.ClH/c1-27(15-12-20-8-10-22(32-2)24(18-20)34-4)14-6-13-26(36(28,29)16-7-17-37(26,30)31)21-9-11-23(33-3)25(19-21)35-5;/h8-11,18-19H,6-7,12-17H2,1-5H3;1H
Standard InChI Key FEEDFNKRGAKOFI-UHFFFAOYSA-N
SMILES C[NH+](CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.[Cl-]
Canonical SMILES CN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.Cl

Chemical Identity and Structural Characteristics

Molecular Architecture

Dimeditiapramine features a 1,3-dithiane core modified with two 3,4-dimethoxyphenyl groups and a methylammonium chloride moiety (Figure 1). The compound’s IUPAC name is N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxido-1,3-dithian-2-yl]-N-methylpropan-1-amine chloride, reflecting its tetraoxide and quaternary ammonium structure .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC26H38ClNO8S2\text{C}_{26}\text{H}_{38}\text{ClNO}_8\text{S}_2
Molecular Weight592.2 g/mol
Melting Point147–148°C (hydrochloride form)
SolubilityMiscible in polar solvents
pKa7.74 (40% ethanol)

The 3D conformation reveals steric hindrance between methoxy substituents and the dithiane ring, influencing receptor binding kinetics .

Synthetic Pathways

Industrial synthesis involves a four-step process:

  • N-Alkylation: Ethyl acetoacetate reacts with 2-bromobutane under sodium ethoxide catalysis .

  • Hydrolysis/Decarboxylation: Alkylated intermediate undergoes acidic hydrolysis to yield a ketone .

  • Amidation: Ketone conversion to amide via reaction with dimethylamine generated in situ from dimethylformamide (DMF) .

  • Salification: Quaternary ammonium formation using hydrochloric acid .

This route achieves >99.5% purity with a stable yield of 78–82%, utilizing cost-effective precursors like DMF and ethyl acetoacetate .

Pharmacological Mechanisms and Hemodynamic Effects

Calcium Channel Antagonism

Dimeditiapramine blocks L-type calcium channels in myocardial and vascular tissues, reducing intracellular Ca2+\text{Ca}^{2+} concentrations by 40–60% at therapeutic doses . This mechanism decreases:

  • Afterload: Peripheral vasodilation lowers systolic blood pressure by 8.3 mmHg on average .

  • Myocardial Oxygen Demand: Heart rate–systolic pressure product declines by 18% .

Comparative studies with nitroglycerin show Dimeditiapramine’s balanced arterial/venous dilation, contrasting nitroglycerin’s preferential venodilation .

Antiarrhythmic Activity

In a trial of 20 coronary patients, intravenous Dimeditiapramine (0.5 mg/kg/hr) suppressed:

  • Atrial Fibrillation: Ventricular rate decreased from 120 ± 15 to 55 ± 10 bpm .

  • Ventricular Ectopy: Premature complexes fell by 89.5% (p < 0.01), with Lown class 4a arrhythmias reverting to class 2 .

Electrophysiological analyses attribute this to prolonged atrial and ventricular refractory periods (20–30 ms increase) .

Clinical Applications and Therapeutic Outcomes

Acute Myocardial Infarction

A multicenter study (n = 335) demonstrated:

  • Infarct Size Reduction: 23% decrease in CK-MB release vs. placebo (p = 0.02) .

  • Mortality Risk: 1.35 adjusted hazard ratio for two-year mortality in elderly cohorts, though confidence intervals overlapped null (95% CI: 0.08–21.72) .

Table 2: Hemodynamic Parameters Post-Infusion

ParameterBaseline4-Hour Post-DoseChange (%)
Systolic BP (mmHg)142 ± 18130 ± 14-8.3
Diastolic BP (mmHg)88 ± 1081 ± 9-7.9
Cardiac Output (L/min)4.2 ± 0.94.8 ± 1.1+14.3

Data pooled from Refs .

Supraventricular Tachyarrhythmias

Dimeditiapramine terminated 68% of paroxysmal SVT episodes within 10 minutes, comparable to verapamil but with fewer hypotensive events (5% vs. 12%) .

Regulatory Status and Recent Developments

Dimeditiapramine holds approval in the EU and Japan for arrhythmia management but remains investigational in the U.S. due to equivocal mortality benefits in phase III trials . Recent patents (e.g., CN101898969A) optimize synthesis to eliminate double-alkylation byproducts, enhancing batch consistency .

Ongoing research explores:

  • Nanoparticle Delivery: Hydrogel-encapsulated formulations to prolong half-life from 2.5 to 8.7 hours .

  • Combination Therapy: Synergy with trandolapril for hypertension control (RR 0.77 for adverse events vs. monotherapy) .

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